3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride involves the construction of the triazole ring under specific conditions. One reported method includes a metal-free process that efficiently constructs the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial production, focusing on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the triazole ring.
Scientific Research Applications
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
3-methyl-1H-1,2,4-triazole: A simpler triazole derivative used in various chemical reactions.
Uniqueness
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride is unique due to its specific structure, which combines a triazole ring with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-2-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(2)6(7(11)12)10-4-8-3-9-10;/h3-6H,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLYKEOOXYKLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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